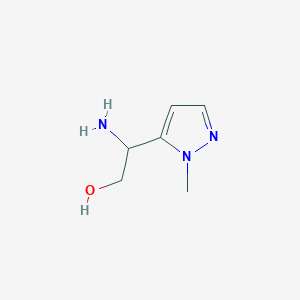
3-Amino-2-bromopyridine-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-bromopyridine is a halogenated heterocycle . It is a solid substance with a molecular weight of 173.01 .
Molecular Structure Analysis
The molecular formula of 3-Amino-2-bromopyridine is C5H5BrN2 . The structure and compositions of similar compounds have been confirmed by X-ray diffraction and microanalysis studies .
Chemical Reactions Analysis
3-Amino-2-bromopyridine has been used in a palladium-catalyzed synthesis of indole systems containing fused medium- and large-ring heterocycles .
Physical And Chemical Properties Analysis
3-Amino-2-bromopyridine is a solid substance . It has a melting point of 76-80 °C .
Scientific Research Applications
Synthesis of Substituted Pyridine Derivatives
One application of 3-Amino-2-bromopyridine-5-methanol is in the synthesis of substituted pyridine derivatives. A study by Naghiyev et al. (2019) demonstrated the formation of new substituted iminopyridines through a one-pot three-component interaction involving substituted ylidenecyanoacetamides, malononitrile, and (S)-(-)-1-phenylethylamine in a methanol solution at room temperature without a catalyst. This process also synthesized a corresponding substituted terpyridine derivative using a similar method (Naghiyev et al., 2019).
Coordination Compounds and Catalysis
3-Amino-2-bromopyridine-5-methanol is used in the formation of coordination compounds and as a ligand in catalysis. Krebs et al. (2021) demonstrated the synthesis of polymorphic and isomeric nickel(II) thiocyanate coordination compounds with 3-bromopyridine as a coligand, highlighting its versatility in creating different structural configurations (Krebs et al., 2021).
Selective Amination
Ji et al. (2003) showed the use of 3-Amino-2-bromopyridine-5-methanol in the selective amination of polyhalopyridines. Their research illustrated how a palladium-Xantphos complex could be utilized to achieve a high yield and excellent chemoselectivity in the production of aminated pyridine derivatives (Ji et al., 2003).
Schiff Base and Metal Complex Synthesis
Kaya et al. (2021) utilized 3-Amino-2-bromopyridine-5-methanol in the synthesis of Schiff base ligands and metal complexes. These compounds have potential applications in various fields, including catalysis and materials science (Kaya et al., 2021).
Electrochemical Carboxylation
Feng et al. (2010) explored the electrochemical carboxylation of 3-Amino-2-bromopyridine-5-methanol with CO2, demonstrating its potential in organic synthesis and the development of green chemistry processes (Feng et al., 2010).
Catalysis in Arylpyridyl Bromide Synthesis
Zhang et al. (2007) highlighted the role of 3-Amino-2-bromopyridine-5-methanol in the synthesis of mono-arylpyridyl bromides, which are key intermediates in the production of bioactive compounds. This research points to its significance in pharmaceutical and medicinal chemistry (Zhang et al., 2007).
Mimics of Metal Binding Sites
Hannon et al. (1998) developed mono-substituted and symmetrically tri-substituted tris(2-pyridyl)methanols from 3-Amino-2-bromopyridine-5-methanol, intended to mimic the metal binding sites of enzymes like carbonic anhydrase (Hannon et al., 1998).
Mechanism of Action
Target of Action
It’s worth noting that similar bromopyridine compounds have been used in the synthesis of various pharmaceuticals and bioactive compounds .
Mode of Action
Bromopyridines are often used as intermediates in organic synthesis, where they can participate in various reactions to form complex structures .
Biochemical Pathways
Bromopyridines are known to be involved in the synthesis of various bioactive compounds, suggesting they may influence a wide range of biochemical pathways .
Result of Action
As a bromopyridine derivative, it is likely to be involved in the synthesis of various bioactive compounds .
Action Environment
The action, efficacy, and stability of 3-Amino-2-bromopyridine-5-methanol can be influenced by various environmental factors. These may include factors like temperature, pH, and the presence of other chemicals .
Safety and Hazards
Future Directions
While specific future directions for 3-Amino-2-bromopyridine are not mentioned, it’s worth noting that similar compounds are being explored for their potential in high frequency electro-optic modulation, frequency mixing, parametric light generation, optical data storage, high speed telecommunications and terahertz technology .
properties
IUPAC Name |
(5-amino-6-bromopyridin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-6-5(8)1-4(3-10)2-9-6/h1-2,10H,3,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMISFXIAZYDAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2434137.png)



![11-[2-[3-Hydroxy-4-[4-(4-methoxyphenyl)pyrazolidin-3-yl]phenoxy]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2434141.png)



![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2434149.png)
![N-(furan-2-ylmethyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2434152.png)
![N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2434154.png)
